Cas no 1347234-08-5 (3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine)

3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
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- 3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine
- EN300-1145378
- 1347234-08-5
- 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
-
- インチ: 1S/C9H12N2O/c1-12-6-7-2-8-4-10-5-9(8)11-3-7/h2-3,10H,4-6H2,1H3
- InChIKey: ODKKOEKFPMAMLO-UHFFFAOYSA-N
- SMILES: O(C)CC1C=NC2CNCC=2C=1
計算された属性
- 精确分子量: 164.094963011g/mol
- 同位素质量: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 34.2Ų
3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145378-10.0g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-1145378-1g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 1g |
$728.0 | 2023-10-25 | |
Enamine | EN300-1145378-0.05g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 0.05g |
$612.0 | 2023-10-25 | |
Enamine | EN300-1145378-0.5g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 0.5g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1145378-0.25g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 0.25g |
$670.0 | 2023-10-25 | |
Enamine | EN300-1145378-5.0g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1145378-0.1g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 0.1g |
$640.0 | 2023-10-25 | |
Enamine | EN300-1145378-10g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 10g |
$3131.0 | 2023-10-25 | |
Enamine | EN300-1145378-2.5g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 95% | 2.5g |
$1428.0 | 2023-10-25 | |
Enamine | EN300-1145378-1.0g |
3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine |
1347234-08-5 | 1g |
$728.0 | 2023-05-26 |
3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridineに関する追加情報
3-(Methoxymethyl)-5H,6H,7H-Pyrrolo[3,4-b]pyridine: A Comprehensive Overview
The compound 3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, with the CAS number 1347234-08-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrolopyridines, which are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. The presence of the methoxymethyl group at the 3-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of pyrrolopyridine derivatives in drug discovery and materials science. For instance, researchers have explored the use of these compounds as building blocks for constructing advanced materials with tailored electronic properties. The methoxymethyl substitution in 3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has been shown to enhance solubility and stability, which are critical factors for their application in pharmaceuticals and electronic devices.
The synthesis of 3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the condensation of appropriate aldehydes or ketones with pyrrole derivatives under acidic or basic conditions. This method not only ensures high yields but also allows for fine-tuning of the substituents to achieve desired properties.
In terms of chemical properties, pyrrolopyridines are known for their aromaticity and conjugated π-systems, which contribute to their stability and reactivity. The methoxymethyl group in this compound introduces additional functionality, such as increased electron-donating capacity and improved compatibility with polar solvents. These characteristics make it an ideal candidate for applications in organic electronics, where precise control over electronic properties is essential.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine. Density functional theory (DFT) calculations have revealed that the methoxymethyl substitution significantly alters the HOMO-LUMO gap, which is a critical parameter for determining the optical and electronic properties of the compound. This information has been instrumental in guiding experimental efforts to optimize its performance in various applications.
The biological activity of pyrrolopyridine derivatives has also been a topic of intense research. Studies have shown that these compounds exhibit potential anti-inflammatory and antioxidant properties, making them promising candidates for drug development. In particular, the methoxymethyl substitution in this compound has been linked to enhanced bioavailability and reduced toxicity, which are crucial factors for its therapeutic potential.
In conclusion, 3-(methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine represents a versatile platform for exploring new chemical reactions and developing innovative materials. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing our understanding of heterocyclic chemistry and its practical implications.
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